2,6-Dibromo-4-fluoropyridine
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Overview
Scientific Research Applications
Synthesis of Fluorinated Pyridines
2,6-Dibromo-4-fluoropyridine serves as a versatile intermediate in the synthesis of various fluorinated pyridine derivatives. For instance, the fluorodediazoniation of aminopyridines in anhydrous hydrogen fluoride has been shown to yield high yields of corresponding 2,6-difluoropyridines, demonstrating the utility of halogenated pyridines in synthesizing lower fluorinated pyridines (Boudakian, 1981).
Advancements in Metallation Techniques
The compound also plays a role in the metallation of pyridines, where its structural analogs are used to explore new methods of deprotonation and subsequent reaction with electrophiles. Such studies are crucial for the development of new synthetic routes in organic chemistry (Awad et al., 2004).
Chemosensor Development
Research into the synthesis of complex molecules for applications such as chemosensors has also benefited from derivatives of 2,6-Dibromo-4-fluoropyridine. These studies involve the creation of molecules that can bind selectively to metal ions, with potential applications in environmental monitoring and biochemistry (Luo et al., 2007).
Photolysis and Spin States
Furthermore, the photolysis of halogenated pyridines, closely related to 2,6-Dibromo-4-fluoropyridine, has been studied to understand the formation of high-spin intermediates, which are of interest in the field of photochemistry and materials science (Chapyshev et al., 2013).
Mechanism of Action
Target of Action
It’s known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues . The presence of fluorine atoms in the compound can lead to unique interactions with its targets, potentially altering their function or activity .
Biochemical Pathways
Fluoropyridines are known to have a significant impact on various biological applications .
Action Environment
This will help in exploring its potential applications in various fields such as medicine, agriculture, and more .
properties
IUPAC Name |
2,6-dibromo-4-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKXRAUUPMNAOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-fluoropyridine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.